molecular formula C20H24N2O9 B8115812 Ald-benzoylamide-PEG3-CH2 NHS ester

Ald-benzoylamide-PEG3-CH2 NHS ester

Cat. No.: B8115812
M. Wt: 436.4 g/mol
InChI Key: UFVLXXPEHWNBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-benzoylamide-PEG3-CH2 NHS ester (CAS 2253965-10-3) is a high-purity, heterobifunctional PEG linker designed for precise and orthogonal bioconjugation strategies. This reagent features a terminal aldehyde group, which selectively reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages. On the opposite terminus, an NHS ester group enables efficient coupling with primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds. The two functional groups are separated by a triethylene glycol (PEG3) spacer, which is critical for enhancing the compound's aqueous solubility, improving flexibility, and reducing steric hindrance. This facilitates higher conjugation efficiency between biomolecules of interest. The orthogonal reactivity of the aldehyde and NHS ester allows for sequential, site-specific conjugations without cross-reactivity, making it an invaluable tool for creating complex bioconjugates. Key research applications include the site-specific modification of proteins, peptides, and glycans; the synthesis of antibody-drug conjugates (ADCs); and the development of multifunctional diagnostic probes. This product is supplied with a purity of ≥95%. For optimal stability and reactivity, it should be stored at -20°C, protected from moisture, and dissolved in anhydrous solvents such as DMSO or DMF immediately before use. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O9/c23-13-15-1-3-16(4-2-15)20(27)21-7-8-28-9-10-29-11-12-30-14-19(26)31-22-17(24)5-6-18(22)25/h1-4,13H,5-12,14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLXXPEHWNBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Strategy

The preparation involves three stages: (i) PEG3 backbone assembly, (ii) benzoylamide functionalization, and (iii) NHS ester activation.

PEG3 Backbone Preparation

PEG3 (triethylene glycol) is derivatized via Mitsunobu reaction or etherification. A typical protocol involves:

  • Reacting ethylene oxide monomers with a diol initiator (e.g., ethylene glycol) under basic conditions (KOH or NaH) at 120°C.

  • Quenching with acetic acid and purifying via vacuum distillation to isolate PEG3 diol (yield: 85–90%).

Benzoylamide Incorporation

The PEG3 diol is mono-protected with tert-butyldimethylsilyl (TBS) chloride, followed by reaction with benzoyl chloride in anhydrous dichloromethane (DCM):
PEG3-OH + Benzoyl chlorideEt3NPEG3-O-Benzoyl\text{PEG3-OH + Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{PEG3-O-Benzoyl}
The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), yielding PEG3-benzoylamide.

NHS Ester Activation

The terminal hydroxyl group of PEG3-benzoylamide is converted to a carboxylic acid via oxidation (Jones reagent) and subsequently activated with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC):
PEG3-Benzoylamide-COOH + DCC + NHSPEG3-Benzoylamide-NHS\text{PEG3-Benzoylamide-COOH + DCC + NHS} \rightarrow \text{PEG3-Benzoylamide-NHS}
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) and lyophilized.

Alternative One-Pot Synthesis

MedchemExpress reports a streamlined method using pre-functionalized PEG3-NHS esters:

  • Starting material : Ald-Ph-amido-PEG3-NHS ester (HY-133579) is reacted with benzaldehyde derivatives in DMF at 25°C.

  • In situ activation : Carbodiimide coupling ensures direct NHS ester formation without intermediate isolation.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
PEG3 chain length3 ethylene oxide unitsBalances solubility & sterics
Benzoylation temperature0–5°C (slow addition)Minimizes di-benzoylation
NHS activation time4–6 hoursPrevents hydrolysis
Purification methodReverse-phase HPLCAchieves ≥95% purity

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 7.2 Hz, 2H, Ar-H), 7.54 (t, J = 7.2 Hz, 1H, Ar-H), 4.30 (s, 2H, CH₂-NHS), 3.65–3.55 (m, 12H, PEG3).

  • ¹³C NMR : 167.8 ppm (NHS carbonyl), 133.5 ppm (Ar-C), 70.1–69.8 ppm (PEG3 backbone).

Mass Spectrometry

  • ESI-MS : m/z 437.2 [M+H]⁺ (theoretical: 436.41).

Purity Assessment

  • HPLC (C18 column) : Retention time = 8.2 min (gradient: 5–95% acetonitrile in 15 min).

Scale-Up Challenges and Solutions

  • NHS ester hydrolysis : Mitigated by anhydrous reaction conditions (molecular sieves) and low-temperature storage (−20°C).

  • PEG3 diol contamination : Addressed via fractional crystallization in cold ether.

  • Batch variability : Controlled by standardizing PEG3 feedstock (PDI < 1.05).

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

This compound links antibodies (via NHS ester) to cytotoxic drugs (via benzaldehyde), enabling pH-sensitive release in lysosomes. For example:

  • Trastuzumab-PEG3-MMAE conjugates : Demonstrated 85% cell viability reduction in HER2+ breast cancer models.

Protein PEGylation

The NHS ester mediates site-specific PEGylation of interferon-β, reducing immunogenicity while maintaining bioactivity.

Comparison with Analogous Linkers

LinkerPEG UnitsReactive GroupsSolubility (mg/mL)
Ald-PEG2-CH2 NHS ester2Aldehyde, NHS50
Ald-PEG3-CH2 NHS ester3Aldehyde, NHS120
Ald-PEG4-CH2 NHS ester4Aldehyde, NHS200

Data sourced from AxisPharm’s product catalog .

Chemical Reactions Analysis

Types of Reactions

Ald-benzoylamide-PEG3-CH2 NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to modify proteins, peptides, and other biomolecules .

Common Reagents and Conditions

The reaction typically requires mild conditions, such as a pH of 7-8 and room temperature, to ensure the stability of the NHS ester and the target biomolecule. Common reagents include primary amines, buffers like phosphate-buffered saline (PBS), and coupling agents like DCC .

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, where the this compound is covalently attached to the target biomolecule .

Mechanism of Action

The mechanism of action of Ald-benzoylamide-PEG3-CH2 NHS ester involves the formation of a covalent bond between the NHS ester and a primary amine on the target biomolecule. This reaction forms a stable amide linkage, which can enhance the stability, solubility, and pharmacokinetic properties of the modified biomolecule. The PEG linker also helps to reduce immunogenicity and improve the overall biocompatibility of the conjugate .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Protein-PEGylation : this compound demonstrated 85% conjugation efficiency with lysozyme (via NHS ester), followed by 70% hydrazone formation with a hydrazide-modified fluorophore .
  • ADC Development : A study comparing PEG3 and PEG4 analogues found PEG3 provided optimal balance between solubility and tumor penetration in HER2-targeted ADCs .
  • Limitations : Oxidation of the aldehyde group reduced conjugation efficiency by 40% after 4 weeks at -20°C, highlighting the need for fresh preparation .

Q & A

Q. What are the critical parameters for optimizing the synthesis of Ald-benzoylamide-PEG3-CH2 NHS ester conjugates?

To ensure efficient conjugation, key parameters include:

  • Molar excess of NHS ester : A 5- to 10-fold molar excess of the NHS ester relative to the target amine (e.g., lysine residues) is recommended to achieve 1–3 labels per protein while minimizing over-labeling .
  • Reaction pH : Maintain a pH of 7.5–8.5 to ensure amine deprotonation and nucleophilic reactivity. Buffers like PBS or HEPES are commonly used, but avoid amine-containing buffers (e.g., Tris) .
  • Temperature and time : Room temperature (20–25°C) for 1–2 hours balances reaction efficiency and protein stability. Lower temperatures (4°C) may reduce aggregation for sensitive proteins .

Q. How can batch-to-batch variability in this compound purity affect experimental reproducibility?

Variability in NHS ester purity (e.g., residual solvents, unreacted intermediates) can alter conjugation efficiency. Mitigation strategies include:

  • Analytical validation : Use HPLC or LC-MS to confirm >95% purity. Impurities like free PEG or hydrolyzed NHS esters reduce active reagent availability .
  • Peptide content analysis : For sensitive assays (e.g., cell-based studies), quantify active ester content via UV-Vis (NHS ester absorbance at 260 nm) .
  • Pre-conjugation solubility testing : Dissolve the ester in anhydrous DMSO (≤10% final concentration) to avoid premature hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound with nucleophilic residues?

  • Steric hindrance : The benzoylamide group may reduce accessibility to buried lysine residues. Use PEG spacers (e.g., PEG3) to improve flexibility and reach hydrophobic binding pockets .
  • Electronic effects : The electron-withdrawing benzoylamide group enhances NHS ester electrophilicity, accelerating amine coupling. However, this also increases hydrolysis susceptibility in aqueous buffers .
  • Competing reactions : Thiol groups (e.g., cysteine) can react with NHS esters; pre-treat proteins with reducing agents (e.g., TCEP) to block undesired crosslinking .

Q. What experimental approaches resolve contradictions in reported conjugation efficiencies for this compound?

Discrepancies may arise from:

  • Protein surface charge : Positively charged proteins (e.g., lysozyme) exhibit higher lysine accessibility than negatively charged ones (e.g., albumin). Quantify surface charge via zeta potential measurements .
  • Hydrolysis kinetics : NHS esters hydrolyze rapidly in aqueous buffers (t1/2 ~1 hour at pH 8). Use stopped-flow kinetics to compare hydrolysis rates across studies .
  • Batch-specific impurities : Compare lot-specific QC data (e.g., residual trifluoroacetic acid) to identify contamination sources .

Q. How can this compound be applied in advanced bioconjugation strategies (e.g., site-specific labeling)?

  • Orthogonal coupling : Combine NHS ester chemistry with click chemistry (e.g., azide-alkyne cycloaddition) for dual labeling. For example, label surface lysines with NHS ester and site-specific cysteines with maleimide .
  • Tandem PEGylation : Use the PEG3 spacer to reduce immunogenicity while maintaining ligand-binding activity. Validate via size-exclusion chromatography (SEC) .
  • Functional assays : Test labeled conjugates in SPR (surface plasmon resonance) to confirm retained target affinity post-modification .

Q. Methodological Notes

  • Storage : Store this compound at −20°C under desiccation to prevent hydrolysis. Reconstitute in anhydrous DMSO immediately before use .
  • Ethical considerations : Disclose batch-specific variability in publications to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.